O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine
Description
O-{1-[(tert-Butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine is a hydroxylamine derivative featuring a tert-butyldimethylsilyl (TBS) ether group attached to a propan-2-ol backbone. This compound is structurally characterized by:
- Hydroxylamine moiety (-NHOH), which confers nucleophilic and redox-active properties.
- TBS protecting group, a bulky silicon-based group known for stabilizing alcohols against nucleophilic or acidic conditions .
- Propan-2-yl linker, providing steric flexibility for synthetic applications.
The TBS group is widely used in organic synthesis to protect hydroxyl groups during multi-step reactions, particularly in nucleoside and carbohydrate chemistry, as seen in structurally related compounds (e.g., ). Its stability under basic and mildly acidic conditions makes it advantageous for controlled deprotection .
Properties
IUPAC Name |
O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-8(12-10)7-11-13(5,6)9(2,3)4/h8H,7,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVCHDNSQSPODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with hydroxylamine. The reaction is carried out in the presence of a base such as imidazole or triethylamine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to 40°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxylamines and as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group can attack electrophilic centers, leading to the formation of new bonds. This reactivity is exploited in various synthetic transformations, including the formation of oximes and nitroso compounds .
Comparison with Similar Compounds
Research Findings and Limitations
- This suggests a literature gap in mechanistic studies of TBS-hydroxylamine systems.
- underscores the industrial utility of reactive silyl groups but focuses on polymer chemistry, limiting direct comparisons.
Biological Activity
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine, also known as O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine, is a compound with significant applications in organic synthesis and biological research. This article explores its biological activity, including mechanisms of action, biochemical pathways, and its role as an intermediate in various chemical processes.
Chemical Structure and Properties
- Molecular Formula : C9H21NO2Si
- Molecular Weight : 189.36 g/mol
- CAS Number : 41879-39-4
The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and reactivity in synthetic applications.
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine primarily functions as a protecting group for hydroxylamines during the synthesis of hydroxamic acids. Its mechanism involves:
- Cleavage Induction : The compound facilitates the cleavage of hydroxamic acids in solid-supported synthesis, allowing for efficient reaction pathways.
- Biochemical Pathway Interaction : It affects pathways related to the synthesis of hydroxamic acids, crucial for various biological and chemical processes.
Enzyme Modulation
Research indicates that O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine can modify enzyme activity by acting on specific targets within metabolic pathways. This modulation is essential in the study of enzyme mechanisms and the development of enzyme inhibitors.
Case Studies
-
Synthesis of Hydroxamic Acids :
- A study demonstrated the successful use of this compound in synthesizing various hydroxamic acids, which are vital in medicinal chemistry for their role as metal chelators and potential anticancer agents.
- The reaction conditions were optimized to achieve high yields with minimal side products.
-
Biological Assays :
- In vitro assays showed that derivatives of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine exhibited significant activity against certain cancer cell lines, indicating potential therapeutic applications.
Applications in Research
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine has diverse applications across several fields:
- Organic Synthesis : Used as a protecting group for hydroxylamines, facilitating complex organic molecule synthesis.
- Biological Research : Employed in modifying biomolecules to study interactions and mechanisms within biological systems.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| O-tert-Butylhydroxylamine | Lacks silyl group | Simpler structure |
| tert-Butyldimethylsilyl ethers | Similar protecting group properties | Different functional groups |
| (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol | Similar backbone | Different functional groups |
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine stands out due to its dual functionality, combining a silyl protecting group with hydroxylamine reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
